molecular formula C9H14N4 B13083878 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Katalognummer: B13083878
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: AUFOVXZJMUDKJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with a pyrazole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: This compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-amino-3-ethyl-1H-pyrazole-4-carbonitrile: Lacks the propan-2-yl group, which may affect its reactivity and applications.

    3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile:

Uniqueness

5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both the amino and nitrile groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C9H14N4

Molekulargewicht

178.23 g/mol

IUPAC-Name

5-amino-3-ethyl-1-propan-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H14N4/c1-4-8-7(5-10)9(11)13(12-8)6(2)3/h6H,4,11H2,1-3H3

InChI-Schlüssel

AUFOVXZJMUDKJU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=C1C#N)N)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.